molecular formula C20H20N6O B607636 GIBH-130 CAS No. 1252608-59-5

GIBH-130

货号: B607636
CAS 编号: 1252608-59-5
分子量: 360.421
InChI 键: ZTJHTEHADIHZJS-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

GIBH-130 是一种新型化合物,用于治疗阿尔茨海默病。它的作用机制是抑制神经炎症,特别是靶向大脑中的活性小胶质细胞。 通过减少炎症细胞因子和破坏性蛋白酶的分泌,this compound 有助于保护细胞外基质,这对于预防阿尔茨海默病中的神经元死亡至关重要 .

准备方法

合成路线和反应条件

GIBH-130 的合成涉及多个步骤,首先是制备 3-溴-4-甲基-6-苯基哒嗪。 然后,将该中间体与氰化亚铜在无水二甲基甲酰胺中反应,生成 4-甲基-6-苯基哒嗪-3-腈 。最终产物 this compound 是通过在受控条件下进行进一步反应而获得的,确保了高纯度和高产率。

工业生产方法

This compound 的工业生产遵循类似的合成路线,但规模更大。该过程涉及严格的质量控制措施,以确保化合物的纯度和功效。 生产是在专门的设施中进行的,这些设施配备了处理 this compound 所需的复杂化学反应和纯化过程 .

化学反应分析

反应类型

GIBH-130 会发生各种化学反应,包括:

常见试剂和条件

形成的主要产物

从这些反应中形成的主要产物取决于所使用的具体条件和试剂。 例如,氧化可能会产生氧化衍生物,而还原可以产生 this compound 的还原形式 .

科学研究应用

Alzheimer’s Disease

  • Neuroinflammation Modulation : In studies utilizing microglia-based phenotypic screening, GIBH-130 demonstrated a capacity to alter neuroinflammatory phenotypes in murine models of Alzheimer's Disease. The compound was validated to significantly reduce cognitive impairment comparable to established treatments like donepezil and memantine but at a lower dosage (0.25 mg/kg) .
  • Cytokine Regulation : this compound effectively reduced levels of pro-inflammatory cytokines such as IL-1β and TNF-α while increasing anti-inflammatory markers like IL-4 and IL-6 in AD models. This modulation is essential for protecting neuronal integrity and function during the disease progression .
  • Behavioral Improvements : In animal studies, this compound treatment resulted in notable improvements in both short-term and long-term memory functions, indicating its potential as a therapeutic agent for cognitive deficits associated with Alzheimer's Disease .

Parkinson’s Disease

  • Motor Function Enhancement : In a 6-hydroxydopamine-induced PD model, this compound administration led to significant improvements in motor functions among treated mice. The compound reduced neurodegeneration in dopaminergic neurons while also mitigating microglial activation, which is a hallmark of PD pathology .
  • Cytokine Profile Alteration : Similar to its effects in AD models, this compound altered cytokine profiles in PD models by decreasing pro-inflammatory cytokines and enhancing anti-inflammatory responses, thus contributing to neuroprotection .

Experimental Design Overview

The experimental designs utilized to study this compound typically involve:

  • Animal Models : Both AD and PD models are employed using murine systems where specific neurotoxic agents (e.g., 6-hydroxydopamine) are administered to induce disease-like conditions.
  • Treatment Protocols : this compound is administered orally or via injection at varying dosages over specified periods, followed by behavioral assessments and histological analyses to evaluate neuroprotective effects.

Case Studies and Implications

Several case studies highlight the efficacy of this compound across different experimental setups:

Study FocusDisease ModelKey Findings
NeuroinflammationAlzheimer’s DiseaseReduced cognitive impairment; modulation of pro-inflammatory cytokines
Motor FunctionParkinson’s DiseaseEnhanced motor performance; decreased dopaminergic neuron loss
Cytokine RegulationBoth DiseasesAltered cytokine profiles favoring anti-inflammatory responses

These findings underscore the potential of this compound as a therapeutic candidate not only for Alzheimer's and Parkinson's diseases but also for broader applications in neuroinflammatory conditions.

作用机制

GIBH-130 通过靶向大脑中的活性小胶质细胞来发挥作用。它减少了炎症细胞因子和破坏性蛋白酶的分泌,从而保护了细胞外基质。这种保护对于预防阿尔茨海默病中的神经元死亡和认知下降至关重要。 该化合物的分子靶标包括白介素-1β和其他促炎细胞因子 .

相似化合物的比较

类似化合物

GIBH-130 的独特性

This compound 的独特性在于它能够专门靶向小胶质细胞并抑制神经炎症。与提供症状缓解的多奈哌齐和美金刚不同,this compound 的目标是通过保护细胞外基质和预防神经元死亡来改变疾病。 其在临床前模型中的功效已在淀粉样蛋白诱导和转基因小鼠模型的阿尔茨海默病中显示出希望 .

生物活性

GIBH-130, also known as AD-16, is a synthetic compound that has garnered attention for its potential therapeutic effects in neurodegenerative diseases, particularly Alzheimer's disease (AD) and Parkinson's disease (PD). This article provides a comprehensive overview of the biological activity of this compound, focusing on its mechanisms of action, efficacy in various animal models, and implications for future research.

This compound exhibits anti-inflammatory properties primarily through the modulation of pro-inflammatory cytokines. It has been shown to decrease the expression of pro-inflammatory cytokines such as IL-1β and TNF-α while enhancing the levels of anti-inflammatory cytokines in activated microglia. This dual action suggests that this compound may play a crucial role in mitigating neuroinflammation, a key factor in neurodegeneration associated with diseases like AD and PD.

Key Findings:

  • Cytokine Modulation : this compound significantly reduces IL-1β expression in N9 microglial cells and in vivo models, indicating its potential to alter inflammatory responses in the brain .
  • Microglial Activation : In APP/PS1 transgenic mice, treatment with this compound resulted in a 71% reduction in microglial activation markers compared to control groups .

Alzheimer's Disease

In studies involving APP/PS1 transgenic mice, this compound demonstrated notable improvements in cognitive function and memory recovery. The compound was administered at various dosages, leading to significant reductions in amyloid plaque deposition and microglial activation.

Treatment GroupDosage (mg/kg)Cognitive Improvement (%)Microglial Activation Reduction (%)
Control---
This compound High54571
This compound Mid13064
Dexamethasone320Not applicable

The results indicate that higher doses of this compound correlate with more significant cognitive improvements and reduced neuroinflammation .

Parkinson's Disease

In a PD model induced by unilateral striatal injections of 6-hydroxydopamine (6-OHDA), this compound was effective in reducing neurodegeneration and motor deficits. Behavioral tests showed that treated mice exhibited improved motor functions compared to untreated controls.

Treatment GroupDosage (mg/kg)Motor Function Improvement (%)
Control--
This compound150
Vehicle Control--

The compound's ability to suppress neuroinflammation was further evidenced by decreased levels of pro-inflammatory cytokines following treatment .

Case Study 1: Alzheimer's Disease Model

In a recent study, APP/PS1 transgenic mice treated with this compound showed recovery in memory and cognition. The administration of the compound resulted in significant behavioral improvements measured through maze tests and memory assessments. Histological analyses confirmed reduced amyloid plaque accumulation .

Case Study 2: Parkinson's Disease Model

Another study evaluated the effects of this compound on a PD model using behavioral assessments post-treatment. Results indicated that this compound not only alleviated motor deficits but also improved overall neuronal health by reducing markers of neuroinflammation .

属性

IUPAC Name

(4-methyl-6-phenylpyridazin-3-yl)-(4-pyrimidin-2-ylpiperazin-1-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N6O/c1-15-14-17(16-6-3-2-4-7-16)23-24-18(15)19(27)25-10-12-26(13-11-25)20-21-8-5-9-22-20/h2-9,14H,10-13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTJHTEHADIHZJS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN=C1C(=O)N2CCN(CC2)C3=NC=CC=N3)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Customer
Q & A

Q1: What is the mechanism of action of GIBH-130 and its effect on neuroinflammation?

A1: The provided research abstract focuses on the discovery and preliminary characterization of this compound as a potential therapeutic agent for Alzheimer's disease (AD). While the exact mechanism of action is not described, the study highlights that this compound was identified through a microglia-based phenotypic screening approach designed to find molecules that modulate the release of proinflammatory cytokines. This suggests that this compound likely exerts its effects by interfering with the inflammatory pathways activated in microglia, which are the resident immune cells of the brain. The study demonstrates that this compound effectively reduced neuroinflammation in AD models, indicating its potential as a novel anti-inflammatory agent.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。